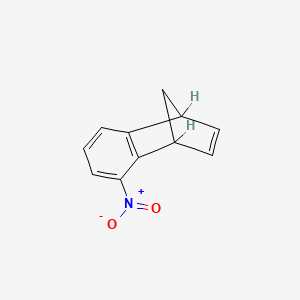
1,4-Methanonaphthalene, 1,4-dihydro-5-nitro-
Cat. No. B1619264
Key on ui cas rn:
58673-43-1
M. Wt: 187.19 g/mol
InChI Key: WDACAIAYIWOBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08450499B2
Procedure details


In a three necked flask equipped with thermometer, dropping funnel and cooler with a bubbler, tertio-butyl nitrite (5.77 ml, 1.77 eq, 48.6 mmol) is dissolved in dichloromethane (30 ml) and heated to reflux while a solution of cold 2-amino-6-nitro-benzoic acid (5 g, 1 eq, 27.5 mmol) and cyclopentadiene (40.7 ml, 18 eq, 0.49 mol) in acetone (20 ml) is added dropwise. Care should be taken regarding gas evolution. After refluxing for 18 hours, the reaction is cooled down to ambient temperature before being filtrated through a silica pad and evaporated. The crude mixture is purified by chromatography column (silica gel, elution with a gradient from pure cyclohexane to a mixture of ethyl acetate:cyclohexane 1:12. 3 grams of 5-nitro-1,4-dihydro-1,4-methano-naphthalene are then obtained (58% yield). 1H NMR (CDCl3) 7.7 ppm, 1H, dd, J=0.7 and 8.4 Hz; 7.45 ppm, 1H, dt, J=7.3 and 0.7 Hz; 7.07 ppm, 1H, dd, J=7.3 and 8.4 Hz; 6.9-6.86 ppm, 2H, m; 4.86 ppm, 1H, bs; 4.02 ppm, 1H, bs; 2.38 ppm, 1H, dt, J=7.7 and 1.5 Hz; 2.3 ppm, 1H, dt, J=7.4 and 1.5 Hz.





Yield
58%
Identifiers


|
REACTION_CXSMILES
|
N(O[CH2:4][CH2:5][CH2:6][CH3:7])=O.N[C:9]1[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[C:10]=1[C:11](O)=O.C1CC=CC=1>ClCCl.CC(C)=O>[N+:18]([C:14]1[CH:15]=[CH:16][CH:17]=[C:9]2[C:10]=1[CH:11]1[CH2:7][CH:6]2[CH:5]=[CH:4]1)([O-:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a three necked flask equipped with thermometer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 18 hours
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
before being filtrated through a silica pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture is purified by chromatography column (
|
WASH
|
Type
|
WASH
|
|
Details
|
silica gel, elution with a gradient from pure cyclohexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to a mixture of ethyl acetate:cyclohexane 1:12
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C2C3C=CC(C2=CC=C1)C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
